![molecular formula C23H23N5O3S B2902454 N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899955-13-6](/img/structure/B2902454.png)
N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity
N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Acetamidophenyl group : Enhances solubility and bioavailability.
- Pyridinylmethyl group : Potentially interacts with biological receptors.
- Cyclopenta[d]pyrimidinyl core : Known for its role in modulating enzyme activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering signal transduction pathways.
- Antiviral Activity : Similar compounds have shown effectiveness against viral infections by disrupting viral replication mechanisms.
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on various studies:
Biological Activity | IC50/EC50 Values | Study Reference |
---|---|---|
Antiviral (e.g., HCV) | 0.20 μM | |
Enzyme Inhibition (AChE) | 1.4 μM | |
Anti-inflammatory | Not specified |
Case Studies
Several studies have investigated the efficacy of similar compounds in various biological contexts:
- Antiviral Efficacy : A study demonstrated that derivatives similar to the compound exhibited significant antiviral activity against hepatitis C virus (HCV) and other viral strains at low concentrations (IC50 values ranging from 0.20 μM to 0.35 μM) .
- Enzyme Inhibition Studies : Research focused on enzyme inhibitors has shown that modifications in the structure of pyrimidine derivatives can enhance their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission .
- Inflammatory Response Modulation : Compounds with similar structures have been noted to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-15(29)25-17-6-2-7-18(11-17)26-21(30)14-32-22-19-8-3-9-20(19)28(23(31)27-22)13-16-5-4-10-24-12-16/h2,4-7,10-12H,3,8-9,13-14H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFCHCAZDBSUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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